molecular formula C13H23NO3 B11641760 Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)- CAS No. 69110-35-6

Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-

Katalognummer: B11641760
CAS-Nummer: 69110-35-6
Molekulargewicht: 241.33 g/mol
InChI-Schlüssel: FPPQHGUMSLYQCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholine, 4-(1,4-dioxaspiro[45]dec-2-ylmethyl)- is a chemical compound with the molecular formula C13H23NO3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

The synthesis of Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)- typically involves the reaction of morpholine with a spirocyclic ketal. The reaction conditions often require the presence of a catalyst and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Wissenschaftliche Forschungsanwendungen

Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)- can be compared with other similar compounds, such as:

    4-(1,4-Dioxaspiro[4.5]dec-8-yl)morpholine: This compound has a similar spirocyclic structure but differs in the position of the spiro ring.

    1,4-Dioxaspiro[4.5]dec-2-ylmethanol: This compound has a similar spirocyclic structure but contains a hydroxyl group instead of a morpholine ring.

The uniqueness of Morpholine, 4-(1,4-dioxaspiro[4

Eigenschaften

CAS-Nummer

69110-35-6

Molekularformel

C13H23NO3

Molekulargewicht

241.33 g/mol

IUPAC-Name

4-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)morpholine

InChI

InChI=1S/C13H23NO3/c1-2-4-13(5-3-1)16-11-12(17-13)10-14-6-8-15-9-7-14/h12H,1-11H2

InChI-Schlüssel

FPPQHGUMSLYQCV-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)OCC(O2)CN3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.